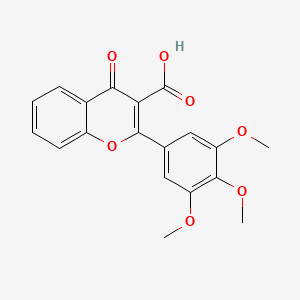
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid
Overview
Description
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl-acetic acid: Known for its proteomics research applications.
3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid: Another compound with similar structural features and research applications.
Uniqueness
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid stands out due to its specific benzopyran structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
119563-94-9 |
|---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4-oxo-2-(3,4,5-trimethoxyphenyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C19H16O7/c1-23-13-8-10(9-14(24-2)18(13)25-3)17-15(19(21)22)16(20)11-6-4-5-7-12(11)26-17/h4-9H,1-3H3,(H,21,22) |
InChI Key |
YCSNHAFEDLDNJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
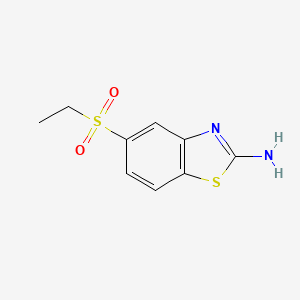
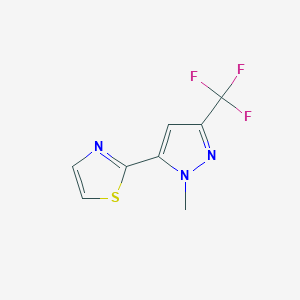
![Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B8661704.png)
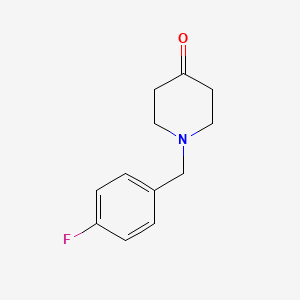
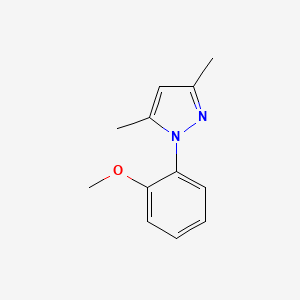
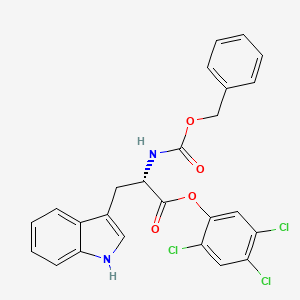
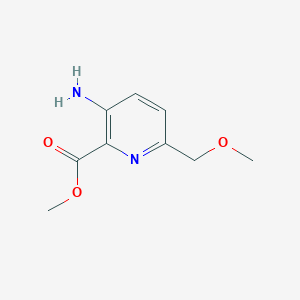

![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
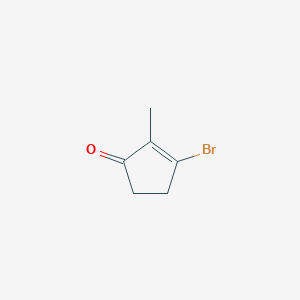

![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
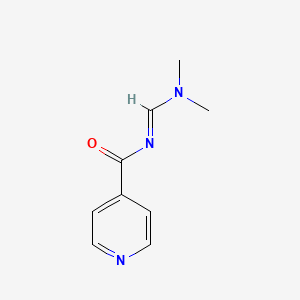
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
